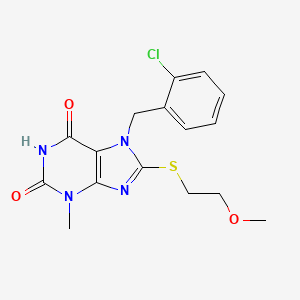

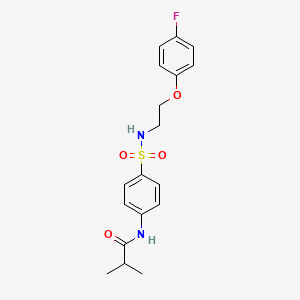

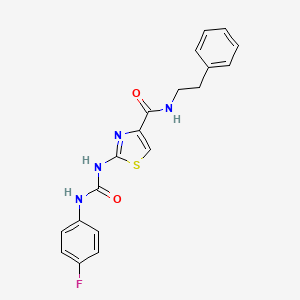

![molecular formula C12H9ClN2O3S B2580574 2-{[(4-氯-1,3-苯并噻唑-2-基)氨基]羰基}环丙烷羧酸 CAS No. 866150-62-1](/img/structure/B2580574.png)

2-{[(4-氯-1,3-苯并噻唑-2-基)氨基]羰基}环丙烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .Chemical Reactions Analysis

In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis

The newly synthesized compounds were characterized on the basis of spectral (FT-IR, 1H-NMR, MS) and elemental analysis . The physical properties of the compound were found to be: C 49.96, H 2.40, N 21.88, S 16.69, Cl 19.24 .科学研究应用

合成与抗菌活性已经合成与2-{[(4-氯-1,3-苯并噻唑-2-基)氨基]羰基}环丙烷羧酸相关的化合物,并评估了它们的抗菌性能。帕特尔、阿格拉瓦特和谢赫(2011)的一项研究探索了使用2-氨基取代的苯并噻唑和2-氯吡啶-3-羧酸合成吡啶衍生物。这些化合物对细菌和真菌表现出可变且适度的活性,表明具有抗菌应用的潜力 (Patel, Agravat, & Shaikh, 2011).

合成与抗肿瘤活性吉田等人(2005)基于2-甲基-4-硝基-2H-吡唑-3-羧酸[2-(环己烷羰基氨基)苯并噻唑-6-基]酰胺开发了2,6-二氯-N-[2-(环丙烷羰基氨基)苯并噻唑-6-基]苯甲酰胺,该酰胺对致瘤细胞系显示出选择性细胞毒性。该衍生物对体内肿瘤生长表现出显着的抑制作用,证明了这些化合物在癌症治疗中的潜力 (Yoshida et al., 2005).

合成与在荧光探针中的应用博德克、尚卡拉奥和哈里什库马尔(2013)合成了一系列含有苯并噻唑基单元并具有荧光性质的新型喹啉衍生物。这些化合物由苯并呋喃-2-基喹啉-4-羧酸和氨基苯硫酚合成。这些化合物在溶液中显示出有希望的荧光特性,表明在荧光探针中具有潜在应用 (Bodke, Shankerrao, & Harishkumar, 2013).

作用机制

Target of Action

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may affect pathways related to inflammation and pain.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may have effects at the molecular and cellular levels related to these activities.

未来方向

There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

生化分析

Biochemical Properties

It is known that benzothiazole derivatives, which this compound is a part of, have shown a variety of antibacterial activities by inhibiting various enzymes

Cellular Effects

The cellular effects of 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid are currently unknown. Benzothiazole derivatives have shown in vitro and in vivo activity against M. tuberculosis

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit various enzymes

属性

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-7-2-1-3-8-9(7)14-12(19-8)15-10(16)5-4-6(5)11(17)18/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLJDYIKFJXKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

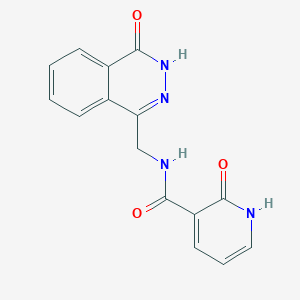

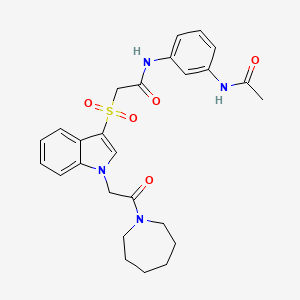

![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)

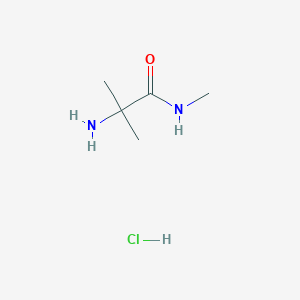

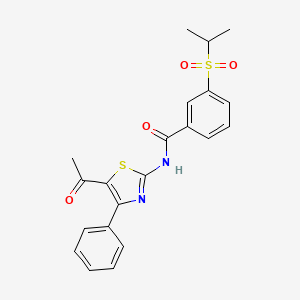

![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)

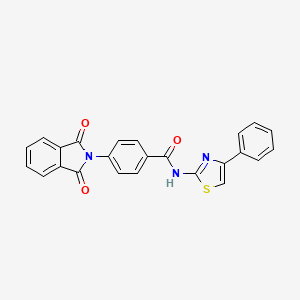

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)

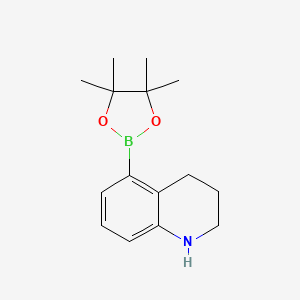

![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)